molecular formula C6H13NO B1329707 1-Methylpyrrolidine-2-methanol CAS No. 3554-65-2

1-Methylpyrrolidine-2-methanol

Cat. No.: B1329707
CAS No.: 3554-65-2
M. Wt: 115.17 g/mol
InChI Key: VCOJPHPOVDIRJK-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-methanol is a N-alkylpyrrolidine.

Properties

IUPAC Name

(1-methylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJPHPOVDIRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952956
Record name (1-Methylpyrrolidin-2-yl)methanol
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3554-65-2, 30727-24-3, 34381-71-0
Record name 1-Methyl-2-pyrrolidinemethanol
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Record name 1-Methylpyrrolidine-2-methanol
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Record name (1)-1-Methylpyrrolidine-2-methanol
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Record name (S)-Methylpyrrolidine-2-methanol
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Record name 3554-65-2
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Record name (1-Methylpyrrolidin-2-yl)methanol
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Record name 1-methylpyrrolidine-2-methanol
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Record name (±)-1-methylpyrrolidine-2-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (1-Methylpyrrolidin-2-yl)methanol a valuable tool in asymmetric synthesis?

A: (1-Methylpyrrolidin-2-yl)methanol, particularly its (S)-enantiomer, serves as a highly effective chiral catalyst for a variety of enantioselective reactions. Its structure allows for the formation of well-defined chiral environments, which is crucial for controlling the stereochemical outcome of reactions. [, ].

Q2: What types of reactions are effectively catalyzed by (1-Methylpyrrolidin-2-yl)methanol?

A: Research has demonstrated the successful application of (1-Methylpyrrolidin-2-yl)methanol in catalyzing enantioselective additions of organozinc reagents to aldehydes. This includes reactions with a wide range of aldehydes, including aliphatic, aromatic, and heteroaromatic aldehydes, leading to the formation of chiral secondary alcohols with high enantiomeric excesses. [, , , , , ].

Q3: Can you provide a specific example of (1-Methylpyrrolidin-2-yl)methanol's catalytic efficiency?

A: A compelling example is the catalytic asymmetric synthesis of protected D-erythro-(2S,3R)-sphingosine. This was achieved through the diastereoselective pentadec-1-enylation of tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate with pentadec-1-enyl(ethyl)zinc, utilizing (R)-diphenyl(1-methylpyrrolidin-2-yl)methanol as the chiral catalyst. [].

Q4: Beyond aldehydes, are there other substrates where (1-Methylpyrrolidin-2-yl)methanol demonstrates catalytic activity?

A: Yes, (1-Methylpyrrolidin-2-yl)methanol has also proven effective in catalyzing the enantioselective addition of dialkylzinc reagents to alkynyl aldehydes. This reaction pathway offers a valuable route to optically active sec-alkynyl alcohols. [].

Q5: What is the significance of achieving high enantiomeric excesses in these reactions?

A: High enantiomeric excesses are paramount in the synthesis of chiral compounds, particularly for pharmaceutical applications. Since enantiomers of a chiral molecule can exhibit different biological activities, obtaining the desired enantiomer with high purity is crucial for drug efficacy and safety. [, ].

Q6: Does the structure of (1-Methylpyrrolidin-2-yl)methanol offer any insights into its catalytic activity?

A: The presence of both a nitrogen atom and a hydroxyl group within the pyrrolidine ring of (1-Methylpyrrolidin-2-yl)methanol plays a significant role in its catalytic behavior. These functional groups can coordinate with metal centers, such as zinc in dialkylzinc reagents, facilitating the formation of organized transition states that lead to enantioselective product formation. [, ].

Q7: Has there been any investigation into the impact of modifying the structure of (1-Methylpyrrolidin-2-yl)methanol on its catalytic activity?

A7: While the provided research focuses primarily on (1-Methylpyrrolidin-2-yl)methanol itself, exploring the structure-activity relationship by modifying its substituents could unveil valuable information. Such studies could potentially lead to the development of even more efficient and selective catalysts for asymmetric synthesis.

Q8: What are the broader implications of using (1-Methylpyrrolidin-2-yl)methanol as a chiral catalyst?

A: The successful application of (1-Methylpyrrolidin-2-yl)methanol in asymmetric synthesis contributes significantly to the development of more efficient and sustainable synthetic routes for chiral compounds. This has implications for various fields, including pharmaceuticals, agrochemicals, and materials science, where the demand for enantiomerically pure compounds continues to rise. [, ]

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